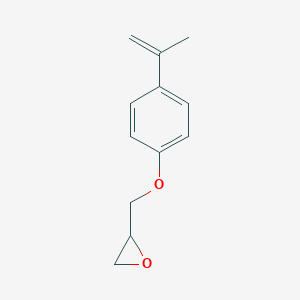

p-Isopropenylphenyl glycidyl ether

Description

Historical Context and Evolution in Advanced Polymer Chemistry

The development of functional polymers has been a central theme in polymer chemistry since its inception. Glycidyl (B131873) ethers, as a class of compounds, have been integral components of epoxy resins since the late 1940s. The exploration of monomers with multiple polymerizable groups gained momentum as chemists sought to create more complex and functional polymer structures.

A pivotal moment in the history of p-isopropenylphenyl glycidyl ether was the 1987 study by Hashimoto, Sawamoto, Higashimura, and Saito. This research was among the first to systematically investigate the selective cationic polymerization of IPGE. The study highlighted the monomer's dual cationic functionality, demonstrating that the isopropenyl group could be selectively polymerized under specific conditions, leaving the epoxy group intact for further reactions. This work laid the foundation for the use of IPGE in creating well-defined polymers with pendant reactive groups.

Significance as a Dual-Functional Monomer for Macromolecular Engineering

The primary significance of this compound lies in its dual functionality, which allows for the synthesis of a wide array of complex polymer architectures. The isopropenyl group, an α-methylstyrene derivative, can undergo cationic polymerization, while the epoxy group is amenable to ring-opening polymerization with various nucleophiles. researchgate.net This orthogonality of reaction mechanisms is a cornerstone of its utility in macromolecular engineering.

This dual nature enables several advanced synthesis strategies:

Synthesis of Reactive Polymers: Selective polymerization of the isopropenyl group yields a linear polymer with pendant epoxy groups along the backbone. These epoxy groups can then be modified through post-polymerization reactions to introduce a variety of functional moieties.

Graft Copolymer Synthesis: The pendant epoxy groups can serve as initiation sites for the ring-opening polymerization of other cyclic monomers, leading to the formation of graft copolymers.

Block Copolymer Synthesis: The ability to control the polymerization of each functional group independently opens avenues for the synthesis of block copolymers with distinct segments derived from the isopropenyl and glycidyl ether functionalities.

The following table summarizes the selective polymerization of the isopropenyl group of this compound under various cationic initiation systems, as demonstrated in early research.

| Initiator | Temperature (°C) | Solvent | Resulting Polymer Structure | Observations |

| HI/I₂ | -78 | CH₂Cl₂ | Soluble poly(IPGE) with pendant epoxy groups | Formation of long-lived propagating species. |

| Iodine | -78 | CH₂Cl₂ | Soluble poly(IPGE) with pendant epoxy groups | Selective polymerization of the isopropenyl group. |

| HI/I₂ or Iodine | -15 to -40 | CH₂Cl₂ | Soluble, olefin-terminated polymers | Transfer and/or termination reactions occurred, with some consumption of epoxy groups. |

| BF₃OEt₂ | -78 | CH₂Cl₂ | Crosslinked, insoluble polymer | Polymerization of both isopropenyl and epoxy groups. |

| CF₃SO₃H | -78 | CH₂Cl₂ | Crosslinked, insoluble polymer | Polymerization of both isopropenyl and epoxy groups. |

This table is based on data from early studies on the selective polymerization of this compound.

Overview of Key Research Domains Pertaining to this compound

Research involving this compound is primarily concentrated in areas that leverage its unique chemical structure. These domains include:

Controlled Polymerization Techniques: A significant area of research focuses on the controlled polymerization of the isopropenyl group to produce polymers with well-defined molecular weights and low polydispersity. This includes living cationic polymerization methods.

Post-Polymerization Modification: The development of efficient and versatile methods for the chemical modification of the pendant epoxy groups on poly(this compound) is a major research thrust. This allows for the creation of a library of functional polymers from a single precursor.

Synthesis of Advanced Polymer Architectures: Researchers are actively exploring the use of IPGE as a building block for complex macromolecular structures such as graft copolymers, block copolymers, and star polymers. The dual functionality of the monomer is critical in these synthetic strategies.

Development of Functional Materials: The polymers derived from IPGE are being investigated for a variety of applications where specific functionalities are required. This includes materials for coatings, adhesives, and biomedical applications, where the introduced functional groups can impart desired properties such as biocompatibility or stimuli-responsiveness.

The versatility of this compound continues to make it a subject of interest in the ongoing quest for novel polymeric materials with advanced properties and functionalities.

Structure

2D Structure

3D Structure

Properties

CAS No. |

17071-45-3 |

|---|---|

Molecular Formula |

C12H14O2 |

Molecular Weight |

190.24 g/mol |

IUPAC Name |

2-[(4-prop-1-en-2-ylphenoxy)methyl]oxirane |

InChI |

InChI=1S/C12H14O2/c1-9(2)10-3-5-11(6-4-10)13-7-12-8-14-12/h3-6,12H,1,7-8H2,2H3 |

InChI Key |

ZDTYPPLWITYVRR-UHFFFAOYSA-N |

SMILES |

CC(=C)C1=CC=C(C=C1)OCC2CO2 |

Canonical SMILES |

CC(=C)C1=CC=C(C=C1)OCC2CO2 |

Origin of Product |

United States |

Synthetic Routes and Methodologies for P Isopropenylphenyl Glycidyl Ether Monomer

Precursor Compounds and Established Synthetic Pathways

The synthesis of p-isopropenylphenyl glycidyl (B131873) ether primarily relies on the reaction between a phenolic compound and an epoxide source, most commonly epichlorohydrin (B41342).

Synthesis from 4-Isopropenylphenol (B43103) and Epichlorohydrin

The principal and most direct route to p-isopropenylphenyl glycidyl ether involves the reaction of 4-isopropenylphenol (IPP) with epichlorohydrin. rsc.org This process is analogous to the general synthesis of glycidyl ethers from phenols. wikipedia.org The synthesis of IPP itself can be achieved through the cleavage of bisphenol A (BPA) in high-temperature liquid water without the need for a catalyst, yielding IPP and phenol (B47542) as primary products. rsc.org

Exploration of Alternative Precursors for this compound Production

While 4-isopropenylphenol is the most direct precursor, alternative synthetic strategies may involve the use of other starting materials. For instance, the synthesis of various glycidyl ethers has been achieved by reacting a corresponding alcohol with an epoxy compound like epichlorohydrin or glycidyl p-toluenesulfonate. google.com This suggests that derivatives of p-isopropenylphenol or other related phenolic structures could potentially serve as precursors.

Research into the synthesis of other glycidyl ethers provides insights into possible alternative pathways. For example, the synthesis of aliphatic alkylglycidyl ethers utilizes fatty alcohols and epichlorohydrin in the presence of a phase-transfer catalyst. researchgate.net This methodology could potentially be adapted for the synthesis of IPPGE.

Mechanistic Investigations of Glycidyl Ether Formation

The formation of the glycidyl ether from a phenol and epichlorohydrin involves a two-step mechanism: a nucleophilic substitution followed by an intramolecular ring-closure.

Nucleophilic Substitution Reactions in this compound Synthesis

The synthesis of glycidyl ethers, including this compound, is initiated by a nucleophilic substitution reaction. chemicalbook.comchalmers.se In this step, the phenoxide ion, generated by the deprotonation of the phenolic hydroxyl group by a base, acts as a nucleophile. chalmers.seyoutube.com This nucleophile then attacks the electrophilic carbon atom of epichlorohydrin, leading to the opening of the epoxide ring and the formation of a halohydrin intermediate. wikipedia.orgchalmers.se This reaction is a classic example of an SN2 reaction, where the nucleophile attacks the carbon atom and displaces the chloride ion. chalmers.se The use of a base is crucial for deprotonating the alcohol, thereby creating a more potent nucleophile. chalmers.seyoutube.com

The efficiency of this substitution can be influenced by various factors, including the choice of solvent and the presence of a phase-transfer catalyst, which can facilitate the reaction between reactants in different phases. chalmers.se

Intramolecular Ring-Closure Mechanisms in Epoxide Generation

Following the initial nucleophilic substitution, the newly formed alkoxide ion undergoes an intramolecular SN2 reaction. youtube.comyoutube.com This internal backside attack on the carbon atom bearing the halogen results in the displacement of the halide ion and the formation of the three-membered epoxide ring, a process also known as dehydrohalogenation. youtube.comwikipedia.org This ring-closure is a key step in the Darzens reaction, a well-known method for epoxide synthesis. wikipedia.org

The proximity of the nucleophilic alkoxide and the electrophilic carbon-halogen bond within the same molecule makes this intramolecular cyclization a favorable process. masterorganicchemistry.com While three-membered rings are generally strained, the close positioning of the reacting groups facilitates the reaction, leading to the formation of the stable glycidyl ether product. youtube.com

Catalytic Systems in the Synthesis of this compound

Various catalytic systems have been employed to enhance the efficiency and selectivity of glycidyl ether synthesis. Phase-transfer catalysts (PTCs) are commonly used in the reaction between a phenol or alcohol and epichlorohydrin. researchgate.netchalmers.se These catalysts, often quaternary ammonium (B1175870) salts like tetrabutylammonium (B224687) bromide, facilitate the transfer of the deprotonated alcohol from the aqueous or solid phase to the organic phase where the reaction with epichlorohydrin occurs. researchgate.netchalmers.sepatsnap.com

Lewis acids such as tin(IV) chloride, aluminum chloride, and boron trifluoride have also been used as catalysts in the ring-opening reaction of epichlorohydrin with alcohols. google.comgoogle.com However, these can be corrosive. chalmers.se More recent developments have explored the use of solid acid catalysts, such as perchlorates, which are less corrosive and can improve the selectivity of the ring-opening reaction. google.com Additionally, phosphonium (B103445) bicarbonate salts have been shown to be effective catalysts for the initial coupling reaction between a phenol and epichlorohydrin. google.com In some cases, the reaction can proceed without a catalyst, but the addition of substances like N,N-dimethylaminopyridine or certain metal halides can accelerate the process. google.com

Application of Phase-Transfer Catalysis for Enhanced Yields

The synthesis of glycidyl ethers, including this compound, has been significantly improved through the application of phase-transfer catalysis (PTC). researchgate.netphasetransfer.com This methodology is particularly effective for reactions involving reactants with different solubilities, facilitating their migration from one phase to another to react. iagi.or.id PTC has been shown to increase reaction yields, enhance selectivity, and reduce the need for expensive and harsh reactants. phasetransfer.com

In the synthesis of glycidyl ethers, PTC typically involves the reaction of a phenol (like p-isopropenylphenol) with epichlorohydrin in the presence of a phase-transfer catalyst and a base. The catalyst, often a quaternary ammonium salt such as tetrabutylammonium bromide or benzyltrimethylammonium (B79724) bromide, transfers the phenoxide anion from the aqueous or solid phase to the organic phase where it can react with epichlorohydrin. phasetransfer.comgoogle.com This technique can lead to significantly higher yields, with some processes reporting yields of over 98%. google.com

Research on the synthesis of various glycidyl ethers has demonstrated the advantages of PTC. For instance, in the synthesis of aliphatic alkylglycidyl ethers, the use of PTC resulted in yields as high as 92.0%. researchgate.net The efficiency of the PTC method allows for more economical and environmentally friendly processes by enabling the use of less expensive bases like sodium hydroxide (B78521) and potentially allowing for the reuse of the catalyst. phasetransfer.comiagi.or.id

The table below summarizes various phase-transfer catalysts used in the synthesis of glycidyl ethers and their reported effectiveness.

| Catalyst | Reactants | Yield | Reference |

| Tetrabutylammonium bromide | Phenol, Epichlorohydrin | >98% | google.com |

| Benzyltrimethylammonium bromide | Phenol, Epichlorohydrin | >98% | google.com |

| Alkyloxy-2-hydroxypropyldimethylamine | Fatty alcohol, Epichlorohydrin | 92.0% | researchgate.net |

| Tetraethylammonium bromide | Isosorbide, Epichlorohydrin | Maximizes desired product | phasetransfercatalysis.com |

| Tetrabutylammonium iodide | Isosorbide, Epichlorohydrin | Maximizes desired product | phasetransfercatalysis.com |

Role of Solid Bases and Solvent-Free Reaction Conditions

A significant advancement in the synthesis of glycidyl ethers is the implementation of solvent-free reaction conditions, often coupled with the use of solid bases. chalmers.segoogle.com This approach offers several advantages, including simplified product purification, reduced environmental impact due to the absence of organic solvents, and cost savings. researchgate.netchalmers.se

In a typical solvent-free process, a fatty alcohol or phenol is reacted with epichlorohydrin in the presence of a solid alkali metal hydroxide, such as sodium hydroxide, and a phase-transfer catalyst. researchgate.netchalmers.segoogle.com The excess epichlorohydrin can itself act as the organic phase, eliminating the need for an additional solvent. phasetransfercatalysis.com This solid-liquid PTC system allows for the easy removal of solid by-products like sodium chloride and excess sodium hydroxide through simple filtration. researchgate.netchalmers.se

The reaction conditions for solvent-free synthesis are often optimized for temperature and reactant ratios to maximize yield. iagi.or.idchalmers.se For instance, reactions are commonly performed at temperatures ranging from 60°C to 80°C. iagi.or.idphasetransfercatalysis.com

The following table outlines the key features and advantages of using solid bases and solvent-free conditions in glycidyl ether synthesis.

| Feature | Description | Advantage | Reference |

| Solvent-Free | The reaction is conducted without the use of organic solvents. Excess epichlorohydrin can serve as the liquid phase. | Reduces waste, lowers cost, simplifies workup. | phasetransfercatalysis.comchalmers.segoogle.com |

| Solid Base | Utilizes solid alkali metal hydroxides (e.g., NaOH). | Easy separation of the base and salt by-products via filtration. | researchgate.netchalmers.se |

| Phase-Transfer Catalyst | Facilitates the reaction between the solid base and the organic reactants. | Increases reaction rate and yield. | researchgate.netchalmers.segoogle.com |

| Simplified Purification | Solid by-products are easily filtered off from the liquid product. | Avoids complex extraction or distillation procedures for by-product removal. | researchgate.netchalmers.se |

Purification and Characterization Techniques for Monomeric this compound Purity

Ensuring the high purity of monomeric this compound is crucial, especially for its use in polymerization reactions where impurities can affect the final polymer's properties. researchgate.net A combination of purification and analytical techniques is employed to achieve and verify the desired purity.

Purification Techniques

After synthesis, the crude product mixture typically contains the desired glycidyl ether, unreacted starting materials, by-products, and the catalyst. A common purification strategy involves several steps:

Filtration : To remove solid by-products, such as sodium chloride, and the solid base used in the reaction. researchgate.net

Washing : The organic phase containing the product is often washed with water to remove any remaining salts and water-soluble impurities. This is continued until the wash water is neutral. google.com

Distillation : Vacuum distillation is a highly effective method for purifying glycidyl ethers. researchgate.net By reducing the pressure, the boiling point of the compound is lowered, which helps to prevent thermal decomposition of the heat-sensitive epoxy group. google.comresearchgate.net This step separates the final product from any remaining volatile impurities and unreacted epichlorohydrin. google.com

Characterization Techniques

Once purified, the identity and purity of this compound are confirmed using various spectroscopic and chromatographic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of the synthesized monomer. researchgate.net Specific proton and carbon signals can confirm the presence of the isopropenyl group, the phenyl ring, and the glycidyl ether moiety.

Fourier-Transform Infrared Spectroscopy (FT-IR) : FT-IR is used to identify the characteristic functional groups present in the molecule. researchgate.net Key absorptions would include those for the epoxy ring, the C=C double bond of the isopropenyl group, and the ether linkage.

Chromatography :

Size Exclusion Chromatography (SEC) : While primarily used for polymers, SEC can also be used to assess the purity of the monomer and detect any oligomeric impurities. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : This is a highly sensitive technique for quantifying the compound and identifying impurities, even at very low levels. nih.gov

The table below summarizes the analytical techniques used for the characterization of glycidyl ethers.

| Technique | Purpose | Information Obtained | Reference |

| ¹H and ¹³C NMR | Structural Elucidation | Confirms the precise chemical structure and arrangement of atoms. | researchgate.net |

| FT-IR | Functional Group Identification | Confirms the presence of key functional groups like the epoxy ring and C=C bond. | researchgate.net |

| SEC | Purity Assessment | Detects the presence of oligomers or polymeric impurities. | researchgate.net |

| LC-MS/MS | Quantification and Impurity Profiling | Provides highly sensitive and selective quantification of the target compound. | nih.gov |

| Vacuum Distillation | Purification | Separates the pure product from non-volatile impurities and unreacted starting materials. | researchgate.net |

Homopolymerization of P Isopropenylphenyl Glycidyl Ether

Selective Vinyl Cationic Polymerization of the Isopropenyl Moiety

The isopropenyl group of p-isopropenylphenyl glycidyl (B131873) ether can be selectively polymerized via cationic polymerization, leaving the glycidyl ether (epoxide) ring intact. This chemoselectivity is crucial for creating well-defined polymers where the reactive epoxy groups are preserved for potential post-polymerization modification. Living cationic polymerization techniques are particularly effective, offering precise control over molecular weight and low dispersity.

Initiating Systems and Their Specificity (e.g., Hydrogen Iodide/Iodine, Boron Trifluoride Diethyl Etherate)

The success of selective cationic polymerization hinges on the choice of an appropriate initiating system that activates the isopropenyl group without triggering the ring-opening of the epoxide. The high reactivity of cationic species often requires carefully designed systems to prevent side reactions. nih.gov

Hydrogen Iodide/Iodine (HI/I₂): This system is a classic example used for the living cationic polymerization of vinyl ethers. rsc.org Polymerization is often initiated by hydrogen iodide, which adds to the isopropenyl double bond to generate a carbocationic intermediate stabilized by the iodide counteranion. The iodine acts as a Lewis acid to further stabilize the propagating species, creating a dynamic equilibrium between a dormant covalent species (C-I bond) and a reactive cationic species. This equilibrium significantly suppresses termination and chain transfer reactions, which is a hallmark of living polymerization. libretexts.org For IPPGE, this system offers high selectivity for the vinyl group due to the "soft" nature of the carbocation, which preferentially reacts with the electron-rich double bond over the epoxide oxygen.

Boron Trifluoride Diethyl Etherate (BF₃·OEt₂): Lewis acids like boron trifluoride etherate are powerful initiators for cationic polymerization. google.com Often used with a proton source (co-initiator) like water or an alcohol, BF₃·OEt₂ can initiate the polymerization of the isopropenyl group. google.com The mechanism involves the formation of a complex that generates a protonic acid, which then protonates the double bond to start the polymerization chain. However, control over the reaction can be challenging, as strong Lewis acids can sometimes induce the ring-opening of the epoxide. Therefore, reaction conditions such as low temperatures are critical to maintain the selectivity for the isopropenyl moiety. In some systems, Lewis acids are used with an ionizable compound, like a tertiary alkyl halide, to generate the initial cation. libretexts.org

The table below summarizes key characteristics of these initiating systems for selective polymerization.

Table 1: Initiating Systems for Selective Cationic Polymerization of Isopropenyl Moiety| Initiator System | Type | Mechanism of Action | Selectivity Notes |

|---|---|---|---|

| **Hydrogen Iodide/Iodine (HI/I₂) ** | Protic Acid/Lewis Acid | HI initiates polymerization by adding across the double bond. I₂ stabilizes the propagating carbocation, creating a living system. | High selectivity for the vinyl group. The dormant C-I bond minimizes side reactions with the epoxide ring. |

Kinetics and Mechanism of Living Cationic Polymerization

Living cationic polymerization of the isopropenyl group of IPPGE proceeds through a mechanism designed to eliminate irreversible termination and chain transfer steps. libretexts.org This is achieved by establishing a rapid and reversible equilibrium between a small population of active (cationic) propagating species and a large population of dormant (covalently bonded) species. libretexts.org

The process can be described by the following key steps:

Initiation: The initiator (e.g., HI) adds to the isopropenyl double bond, forming a carbocation at the tertiary carbon. This cation is the initial active center.

Propagation: The carbocationic chain end reacts with a monomer molecule. In a living system, this propagation is balanced by a reversible deactivation step.

Reversible Deactivation: The active cationic chain end reversibly combines with the counterion (e.g., I⁻) to form a dormant covalent species. This dormant state protects the reactive center from termination reactions. libretexts.org

Reactivation: The dormant species can be reactivated, typically with the assistance of a Lewis acid (e.g., I₂), to regenerate the propagating carbocation.

Control over Polymer Architecture via Selective Polymerization

The ability to selectively polymerize the isopropenyl group while preserving the epoxide functionality opens up vast possibilities for creating complex and functional polymer architectures.

Well-Defined Homopolymers: Living cationic polymerization yields poly(p-isopropenylphenyl glycidyl ether) with predictable molecular weights and narrow molecular weight distributions. The pendant epoxide groups along the polymer backbone are readily available for subsequent chemical reactions.

Block Copolymers: The living nature of the polymerization allows for the sequential addition of different monomers. After polymerizing IPPGE, a second monomer that also undergoes cationic polymerization (e.g., styrene (B11656), another vinyl ether) can be introduced to the system to grow a second block, resulting in A-B diblock copolymers.

Graft and Branched Polymers: The pendant glycidyl ether groups on the homopolymer can serve as initiation sites for subsequent ring-opening polymerization. This allows for the "grafting-from" approach, where polyether chains can be grown from the main polymer backbone, leading to the formation of graft or branched copolymers. This strategy effectively combines two different polymerization mechanisms to build complex macromolecules.

Ring-Opening Polymerization of the Glycidyl Ether Group

The glycidyl ether functionality of IPPGE consists of a strained three-membered epoxide ring (also known as an oxirane). wikipedia.org This ring strain makes it susceptible to ring-opening polymerization (ROP), which proceeds via a different mechanism than the polymerization of the isopropenyl group. ROP of epoxides can be initiated by either anionic or cationic species, leading to the formation of polyethers. youtube.com

Catalytic Systems for Ring-Opening Polymerization (e.g., Metal Alkoxide/Halide Combinations)

A variety of catalytic systems have been developed to control the ROP of glycidyl ethers, aiming for predictable molecular weights and narrow dispersity.

Alkali Metal Alkoxides/Hydroxides: Simple bases like potassium hydroxide (B78521) (KOH) and potassium tert-butoxide (K-OtBu) are effective initiators for the anionic ROP of epoxides. nih.gov They generate an alkoxide species that initiates the polymerization. While effective, they can sometimes offer limited control over the polymer structure.

Metal Alkoxide/Halide Combinations: More sophisticated systems, such as those involving aluminum or tin alkoxides, provide better control over the polymerization, often proceeding through a coordinated anionic mechanism. nih.govtandfonline.com For instance, catalysts prepared from aluminum sec-butoxide (B8327801) or tin tert-butoxide have been used for the ROP of isopropylglycidyl ether, an analog of the glycidyl portion of IPPGE. nih.govtandfonline.com These systems can lead to polymers with controlled molecular weights and defined structures.

The table below presents examples of catalytic systems used for the ROP of glycidyl ethers.

Table 2: Catalytic Systems for Ring-Opening Polymerization of Glycidyl Ethers| Catalyst/Initiator | Polymerization Type | Typical Monomer Analogues | Key Features |

|---|---|---|---|

| Potassium Hydroxide (KOH) | Anionic | Isopropylglycidyl ether nih.govtandfonline.com | Simple and effective initiator. Polymerization proceeds via nucleophilic attack by OH⁻. |

| Potassium tert-Butoxide (K-OtBu) | Anionic | Isopropylglycidyl ether nih.gov | A strong, non-nucleophilic base that generates the initiating alkoxide. |

| Tetrafluorophthalate-Titanium Isopropoxide | Coordination/Anionic | Isopropylglycidyl ether tandfonline.com | A more complex catalyst that can offer enhanced control over polymerization and polymer tacticity. |

| Tetrafluorophthalate-Tin tert-Butoxide | Coordination/Anionic | Isopropylglycidyl ether tandfonline.com | Similar to the titanium-based system, used for controlled ROP. |

Influence of Reaction Conditions on Polymer Molecular Weight and Stereoregularity

The molecular weight and stereoregularity of poly(this compound) are critically dependent on the chosen polymerization conditions, including the type of initiator, solvent, and temperature. The dual functionality of the monomer, possessing both a polymerizable isopropenyl group (an α-methylstyrene derivative) and a glycidyl ether group (an epoxide), allows for different polymerization pathways.

Cationic initiators are typically employed for the polymerization of the isopropenyl group. However, the choice of initiator significantly impacts whether selective polymerization of the vinyl group occurs or if cross-linking side reactions involving the epoxy group take place. For instance, strong cationic initiators like boron trifluoride etherate (BF₃OEt₂) and trifluoromethanesulfonic acid (CF₃SO₃H) tend to polymerize both the vinyl and epoxy groups, leading to insoluble, cross-linked polymers. u-fukui.ac.jp

In contrast, initiating systems such as hydrogen iodide/iodine (HI/I₂) in polar solvents like dichloromethane (B109758) (CH₂Cl₂) can achieve highly selective polymerization of the isopropenyl group at low temperatures (e.g., -15 to -40°C). u-fukui.ac.jp This selectivity allows for the formation of soluble, linear polymers with pendant epoxy groups. The polymerization in this system exhibits characteristics of a living polymerization, where the polymer's number-average molecular weight (M̄n) increases progressively with monomer conversion, and the molecular weight distributions are relatively narrow (M̄w/M̄n ~ 1.6). u-fukui.ac.jp

The reaction temperature is another crucial factor. Lower temperatures generally favor the selective polymerization of the vinyl group and suppress side reactions involving the epoxy ring. u-fukui.ac.jp Studies on similar epoxide-containing monomers have shown that reaction temperature and the rate of monomer addition are the most significant parameters affecting the final molecular weight of the polymer. researchgate.net

Stereoregularity, or the spatial arrangement of atoms in the polymer chain, is another key aspect. For polyethers derived from glycidyl ethers, achieving high stereoregularity can lead to materials with enhanced thermal and mechanical properties. nih.gov The polymerization of phenyl glycidyl ether, a related compound, using specific catalyst systems like aluminum triisopropoxide, can yield high molecular weight, isotactic polymers. google.com For substituted phenyl glycidyl ethers, isoselective ring-opening polymerization (ROP) can produce highly isotactic polymers ([mm]P ≥ 92%), which can form stereocomplexes with increased melting temperatures. nih.gov While specific studies on the stereoregularity of poly(this compound) are less common, the principles derived from the polymerization of analogous phenyl glycidyl ethers suggest that catalyst selection is paramount in controlling the stereochemistry of the resulting polymer. nih.govgoogle.com

Table 1: Influence of Initiator on the Polymerization of this compound and Related Monomers

| Initiator/Catalyst System | Monomer | Solvent | Temperature (°C) | Outcome | Reference |

|---|---|---|---|---|---|

| BF₃OEt₂, CF₃SO₃H | p-Vinylphenyl Glycidyl Ether (VPGE) | - | < -15 | Polymerization of both vinyl and epoxy groups, cross-linked polymer | u-fukui.ac.jp |

| HI/I₂, Iodine | p-Vinylphenyl Glycidyl Ether (VPGE) | CH₂Cl₂, Nitroethane | -15 to -40 | Selective polymerization of vinyl group, soluble polymer with epoxy pendants | u-fukui.ac.jp |

| Aluminum Triisopropoxide | Phenyl Glycidyl Ether | - | Room Temp. to 200 | High molecular weight, isotactic polymer | google.com |

Copolymerization Strategies Involving P Isopropenylphenyl Glycidyl Ether

Copolymerization with Styrenic Monomers

The presence of the isopropenyl group in p-isopropenylphenyl glycidyl (B131873) ether allows it to readily copolymerize with styrenic monomers. This enables the synthesis of copolymers that combine the properties of polystyrene with the functionality of the pendant epoxy group, which can be used for subsequent cross-linking or modification reactions.

Radical and Cationic Copolymerization of p-Isopropenylphenyl Glycidyl Ether with Styrene (B11656)

The copolymerization of this compound with styrene can be initiated through both radical and cationic mechanisms, primarily involving the reaction of the isopropenyl group.

In radical copolymerization , initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide can be used. The reactivity of the monomers is a critical factor, and in styrenic systems, the reactivity ratios (r) dictate the composition and microstructure of the resulting copolymer. For instance, in the radical copolymerization of styrene with glycidyl methacrylate, a monomer also containing a glycidyl group, the reactivity ratios were found to be r(glycidyl methacrylate) = 0.73 and r(styrene) = 0.42. researchwithrowan.com Similarly, studies on styrene and vinyl-ester systems have shown that reactivity ratios close to zero favor alternating copolymerization initially. nih.gov The specific reactivity ratios for the IPGE-styrene pair would determine the tendency for alternation, blockiness, or random incorporation of the monomer units. The polymerization kinetics can also be influenced by the solvent, as demonstrated in the radical copolymerization of styrene and methyl methacrylate, where using an ionic liquid medium significantly altered the reactivity ratios compared to conventional solvents. researchgate.net

Cationic polymerization of styrene and its derivatives can be initiated by systems such as 2-phenyl-2-propanol/AlCl₃·OBu₂. google.com This method can proceed in a "quasiliving" manner, allowing for some control over molecular weight and distribution. google.com The bifunctional nature of IPGE presents an interesting case for cationic polymerization. While the isopropenyl group can undergo cationic polymerization, the glycidyl ether's oxirane ring can also be opened under certain cationic conditions. researchgate.net This dual reactivity requires careful selection of catalysts and reaction conditions to selectively polymerize the vinyl group while preserving the epoxide ring for later use, or to engage both functionalities in a more complex polymerization scheme.

Development of Cross-Linked Copolymers

The glycidyl group on the IPGE monomer unit is a key feature for the development of cross-linked materials. After copolymerization with styrene, the resulting thermoplastic copolymer can be cross-linked in a subsequent step through the reaction of the epoxy rings.

One approach involves the synthesis of ternary cooligomers of styrene, isoprene, and the glycidyl ether of 4-isopropenylphenol (B43103). google.com These oligomers can then be structured into a cross-linked three-dimensional network by reacting the epoxy groups with a curing agent like diethylenetriamine. google.com Studies have shown that carrying out this structuring process at temperatures of 80-100°C for 3-5 hours can lead to high yields of the cross-linked copolymer, reaching 90-97%. google.com

Another method for creating cross-linked styrenic copolymers involves suspension polymerization. For example, poly(styrene-co-divinylbenzene) beads are synthesized via suspension radical polymerization to create microporous structures. researchgate.net A similar principle could be applied where IPGE replaces divinylbenzene (B73037) as the cross-linking precursor. The initial copolymerization would yield soluble beads that could be cross-linked in a secondary step. Furthermore, photo-cross-linking is a viable strategy, where coumarin-functionalized polyglycidyl ethers have been used to form nanocapsules upon UV irradiation. nih.gov This suggests that if the IPGE-styrene copolymer were modified with a photosensitive group, light-induced cross-linking would be possible.

The table below summarizes experimental conditions for creating cross-linked copolymers involving styrenic and glycidyl ether monomers.

| System | Cross-linking Agent/Method | Temperature (°C) | Time (h) | Yield (%) |

| Styrene, Isoprene, Glycidyl Ether of 4-Isopropenylphenol | Diethylenetriamine | 80-100 | 3-5 | 90-97 google.com |

| Polystyrene | p-Di(chloromethyl)benzene / Friedel-Crafts | 30 | - | - researchgate.net |

| Coumarin-functionalized polyglycidyl ethers | UV Irradiation (365 nm) | - | 0.5 | - nih.gov |

Copolymerization with Other Epoxide-Containing Monomers

The glycidyl ether group of IPGE allows it to participate in anionic ring-opening polymerization (AROP), a powerful technique for synthesizing well-defined polyethers. This opens up possibilities for creating novel copolymers with other epoxide-containing monomers.

Anionic Ring-Opening Copolymerization with Other Glycidyl Ethers

Anionic ring-opening polymerization is an effective method for producing polyethers from a wide range of functional epoxide monomers. kpi.uauni-mainz.de This "living" polymerization technique allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions. uni-mainz.de The polymerization can be initiated by systems like potassium benzyl (B1604629) alkoxide or phosphazene bases (e.g., t-Bu-P₄) in conjunction with an alcohol. kpi.uamdpi.com

In the context of IPGE, the glycidyl group can be opened anionically to form a polyether backbone. By copolymerizing IPGE with other functional glycidyl ethers—such as ethyl glycidyl ether, benzyl glycidyl ether, or others with varying side chains—it is possible to create copolymers that retain the polymerizable isopropenyl group pendant to the polyether chain. These reactive handles can then be used for subsequent polymerization or cross-linking reactions. The choice of comonomer allows for the fine-tuning of the resulting copolymer's properties, such as its hydrophilicity and thermal characteristics. uni-mainz.de

Synthesis of Statistical and Block Copolymers

Anionic ring-opening polymerization provides precise control, enabling the synthesis of both statistical and block copolymers containing IPGE.

Statistical copolymers are synthesized by polymerizing a mixture of IPGE and another glycidyl ether monomer simultaneously. researchgate.netfrontiersin.org The resulting polymer chain has a random or statistical distribution of the two monomer units, which is governed by their respective reactivity ratios. mdpi.com This approach is useful for creating materials with averaged properties or for tuning properties like the lower critical solution temperature (LCST) in thermoresponsive polymers. researchgate.netfrontiersin.org

Block copolymers are synthesized by the sequential addition of monomers. kpi.uamdpi.com For example, a living polyether chain of one glycidyl ether monomer can be initiated, and once it has polymerized to the desired length, a second monomer (like IPGE) is added to grow another block. This results in a well-defined block architecture (e.g., A-B diblock, A-B-A triblock). This method allows for the creation of amphiphilic structures if one block is hydrophilic and the other is hydrophobic, or for the combination of different functionalities in discrete segments of the polymer chain. mdpi.comd-nb.info

The table below outlines typical results for the synthesis of statistical and block copolymers of glycidyl ethers.

| Copolymer Type | Monomers | Initiator/Catalyst | Mn (kg mol-1) | Dispersity (Mw/Mn) |

| Statistical | Benzyl Glycidyl Ether, Ethyl Glycidyl Ether | tBBA / t-Bu-P₄ | 13.5 | 1.07 frontiersin.org |

| Diblock | Benzyl Glycidyl Ether, Ethyl Glycidyl Ether | tBBA / t-Bu-P₄ | 10.8 - 15.6 | ≤ 1.1 kpi.ua |

| Diblock | Poly(ethylene oxide), Poly(allyl glycidyl ether) | - | - | - d-nb.info |

Control of Copolymer Microstructure and Sequence Distribution

The microstructure of copolymers derived from IPGE and other glycidyl ethers—meaning the arrangement of monomer units along the polymer chain—is determined by the kinetics of the copolymerization. mdpi.com A key factor in controlling this is the monomer reactivity ratios (r₁ and r₂).

The reactivity ratio is the ratio of the rate constant for a propagating chain ending in one monomer adding to the same monomer (homopolymerization) to the rate constant of it adding to the other monomer (copolymerization). mdpi.com

If r₁ > 1, the propagating chain prefers to add its own type of monomer.

If r₁ < 1, it prefers to add the other monomer.

If r₁ ≈ r₂ ≈ 1, a nearly ideal random copolymer is formed.

If r₁ ≈ r₂ ≈ 0, an alternating copolymer is formed.

If r₁ > 1 and r₂ < 1, a gradient or blocky structure may form.

By determining these reactivity ratios, for example through in-situ ¹H NMR kinetic studies, the sequence distribution can be predicted and controlled. mdpi.com Studies on the AROP of ethylene (B1197577) oxide with glycidyl ethers have shown that the choice of solvent (e.g., THF vs. DMSO) can influence the reactivity ratios, thereby providing another handle to tune the copolymer microstructure. mdpi.com This control over monomer sequence is crucial as it directly impacts the final material properties, such as the phase behavior of block copolymers or the sharpness of the phase transition in thermoresponsive polymers. researchgate.net

Copolymerization with Diverse Monomer Classes

The versatility of this compound (IPGE) allows for its copolymerization with a wide range of other monomers, leading to materials with tailored properties. Its dual functionality, comprising a polymerizable isopropenyl group and a reactive epoxy group, enables its participation in various polymerization mechanisms and post-polymerization modifications.

This compound can be effectively copolymerized with dienes such as isoprene, along with other vinyl monomers like styrene, to form ternary cooligomers. researchgate.net These cooligomers serve as precursors to cross-linked copolymers with three-dimensional network structures. The structuring process of these triple co-oligomers is typically achieved by reacting the pendant epoxy groups with a suitable curing agent, such as diethylenetriamine. researchgate.net

The formation of these cross-linked copolymers is highly dependent on reaction conditions, including temperature and the amount of curing agent. Research has shown that carrying out the structuring process at temperatures between 80-100°C for 3-5 hours can lead to high yields of the final cross-linked copolymer, reaching up to 90-97%. researchgate.net This approach demonstrates the utility of IPGE in creating robust, cross-linked materials suitable for various applications.

Table 2: Synthesis of Cross-Linked Copolymers from Ternary Cooligomers

| Monomers | Curing Agent | Structuring Temperature | Structuring Time | Copolymer Yield | Reference |

| Styrene, Isoprene, Glycidyl Ether of 4-Isopropenylphenol | Diethylenetriamine | 80-100°C | 3-5 hours | 90-97% | researchgate.net |

While direct studies on the integration of this compound into polymer-modified polyphenol compositions are not extensively documented, the reactivity of its glycidyl ether group makes it a prime candidate for such applications. A common strategy to enhance the properties of natural polyphenolic materials like lignin (B12514952) is to modify their hydroxyl groups to incorporate reactive functionalities. researchgate.net This is often achieved through glycidylation, where the phenolic hydroxyl groups react with epichlorohydrin (B41342) to produce glycidylated phenolic oligomers. researchgate.net

These modified polyphenols, now bearing epoxy groups, can be cured with other epoxy resins and curing agents to form thermosetting polymers. researchgate.net For instance, glycidylated organosolv lignin has been successfully incorporated into epoxy thermosets with diglycidylether of bisphenol A (DGEBA) and isophorone (B1672270) diamine (IPDA) as a crosslinker. researchgate.net The incorporation of the glycidylated lignin can increase the crosslinking density and the glass transition temperature (T_g) of the final composite material. researchgate.net

Given its structure, this compound could potentially be used in two ways in such systems. It could be copolymerized first, with the resulting polymer containing pendant glycidyl ether groups being blended with polyphenols. Alternatively, the monomer itself could act as a reactive diluent or a comonomer in the curing of glycidylated polyphenols, with its isopropenyl group available for subsequent functionalization.

Post-Polymerization Modification of this compound Copolymers

A key advantage of incorporating this compound into copolymers is the potential for post-polymerization modification. The pendant epoxy groups along the polymer backbone serve as reactive handles for a variety of chemical transformations. rsc.orgresearchgate.net This allows for the synthesis of a single precursor polymer that can be subsequently tailored to create a diverse family of functionalized polymers.

Selective polymerization of the isopropenyl group of this compound can be achieved using initiators like the hydrogen iodide/iodine (HI/I₂) system at low temperatures. researchgate.net This yields a soluble polymer with intact pendant epoxy groups, which are then available for further reactions. researchgate.net

The primary modification strategies for the epoxy ring involve nucleophilic ring-opening reactions. rsc.org Common nucleophiles used for this purpose include:

Amines: Reaction with primary or secondary amines opens the epoxide ring to introduce amino functionalities. This can be used to alter the solubility of the polymer or to introduce sites for further reactions. researchgate.net

Thiols: The thiol-epoxy reaction is a highly efficient "click" chemistry reaction that allows for the straightforward introduction of sulfur-containing moieties. rsc.org

Azides: The ring-opening with azides introduces an azide (B81097) group, which can then be used in other click chemistry reactions, such as the copper-catalyzed or strain-promoted azide-alkyne cycloaddition. rsc.org

Acids and Water: The epoxy group can be hydrolyzed to form a diol, or reacted with carboxylic acids to form ester and hydroxyl functionalities. rsc.org

Furthermore, the hydroxyl group that is generated upon the initial ring-opening of the epoxide can itself be a site for subsequent modification, allowing for the creation of multifunctional polymers. rsc.orgresearchgate.net This versatility makes copolymers of this compound highly adaptable scaffolds for the development of advanced materials with customized properties.

Reaction Mechanisms of P Isopropenylphenyl Glycidyl Ether and Its Polymeric Derivatives

Mechanisms of Epoxide Ring-Opening Reactions

The fundamental reaction of IPPGE involves the opening of the oxirane (epoxide) ring. This process can be initiated by a variety of nucleophiles and is susceptible to catalysis, which affects both the rate and the regioselectivity of the reaction.

The ring-opening of an unsymmetrical epoxide like IPPGE can proceed via two main nucleophilic substitution pathways: SN1 (substitution nucleophilic unimolecular) and SN2 (substitution nucleophilic bimolecular). The dominant pathway is determined by the reaction conditions (acidic, basic, or neutral) and the nature of the nucleophile. This, in turn, governs the regioselectivity—that is, which of the two epoxide carbons the nucleophile attacks.

Under basic or neutral conditions , with strong nucleophiles (e.g., amines, alkoxides, hydroxides), the reaction follows an SN2 mechanism. The nucleophile attacks the sterically least hindered carbon atom of the epoxide ring. For IPPGE, this is the terminal methylene carbon (Cα). This backside attack leads to the opening of the ring and the formation of a secondary alcohol. The inherent ring strain of the epoxide drives this reaction, even though the alkoxide is typically a poor leaving group. acs.org

Under acidic conditions , the mechanism is more complex and has characteristics of both SN1 and SN2 reactions. The reaction begins with the protonation of the epoxide oxygen, creating a good leaving group (a hydroxyl group) and activating the ring for nucleophilic attack. youtube.com The positive charge is shared between the oxygen and the two adjacent carbons. A partial positive charge develops on the carbon atom that can better stabilize it. In the case of IPPGE, the benzylic carbon (Cβ), which is adjacent to the phenyl ring, is more substituted and can better stabilize a developing positive charge. Consequently, the nucleophile preferentially attacks this more substituted carbon. The reaction proceeds with an SN2-like backside attack, resulting in a trans-diol product after hydrolysis. researchgate.net

The regioselectivity of the ring-opening reaction for p-isopropenylphenyl glycidyl (B131873) ether is summarized in the table below.

| Condition | Mechanism | Site of Nucleophilic Attack | Primary Product |

| Basic/Neutral (e.g., RO⁻, NH₃, RNH₂) | SN2 | Least substituted carbon (Cα) | Secondary Alcohol |

| Acidic (e.g., H₃O⁺, HX) | SN1/SN2 Hybrid | Most substituted carbon (Cβ) | Primary Alcohol |

Catalysts are frequently employed to accelerate the ring-opening reaction and to control the polymerization process. Tertiary amines and Lewis acids are two common classes of catalysts used with glycidyl ether compounds.

Tertiary Amines: Tertiary amines, such as benzyldimethylamine (BDMA) or 2,4,6-tris(dimethylaminomethyl)phenol, are effective catalysts, particularly in the presence of proton donors like hydroxyl groups. tandfonline.comresearchgate.net The mechanism involves the tertiary amine acting as a nucleophile that attacks the epoxide ring, forming a zwitterionic intermediate. This intermediate is highly reactive. In the presence of a proton source (like an alcohol or a carboxylic acid), the alkoxide end of the zwitterion is protonated, regenerating the tertiary amine and allowing it to catalyze another ring-opening event. tandfonline.com In the context of polymerization, the formed alkoxide can initiate anionic ring-opening polymerization. nih.gov

Lewis Acids: Lewis acids, such as boron trifluoride (BF₃), aluminum triflate (Al(OTf)₃), or yttrium trichloride (YCl₃), activate the epoxide by coordinating to the oxygen atom. nih.govresearchgate.net This coordination polarizes the carbon-oxygen bonds, making the epoxide carbons more electrophilic and thus more susceptible to nucleophilic attack, even by weak nucleophiles. nih.gov This activation significantly increases the reaction rate. The regioselectivity of Lewis acid-catalyzed ring-opening often favors attack at the more substituted carbon, similar to acidic conditions, due to the stabilization of the partial positive charge at that position. researchgate.net However, the outcome can be influenced by the specific Lewis acid, solvent, and nucleophile used.

Curing Mechanisms of p-Isopropenylphenyl Glycidyl Ether Containing Resins

Curing, or cross-linking, is the process by which liquid epoxy resins containing IPPGE are converted into hard, insoluble, three-dimensional thermoset networks. This is achieved by reacting the epoxy groups with a suitable curing agent (hardener).

Amine hardeners are a versatile and widely used class of curing agents for epoxy resins. pcimag.com The curing process involves the nucleophilic addition of the amine to the epoxide ring. Primary amines have two active hydrogen atoms, and secondary amines have one, each capable of reacting with an epoxy group.

The reaction proceeds in two main steps:

Primary Amine Addition: A primary amine group (R-NH₂) attacks the terminal carbon of the epoxy group of IPPGE, leading to the formation of a secondary amine and a secondary hydroxyl group. nih.gov

Secondary Amine Addition: The newly formed secondary amine can then react with another epoxy group, resulting in a tertiary amine and another secondary hydroxyl group. nih.gov

This sequence of reactions leads to the formation of a highly cross-linked polymer network. acs.org The hydroxyl groups generated during the reaction can catalyze further epoxy-amine reactions, a phenomenon known as autocatalysis, which accelerates the curing process. nih.gov The final network structure and properties are determined by the functionality of the epoxy resin and the amine hardener. For a difunctional amine curing a monofunctional glycidyl ether like IPPGE, linear oligomers would primarily form. To achieve a cross-linked network, IPPGE would need to be copolymerized with a multifunctional epoxy resin, such as diglycidyl ether of bisphenol A (DGEBA).

Anhydride (B1165640) curing agents typically provide cured epoxy systems with excellent thermal and electrical properties. polymerinnovationblog.com Unlike amine curing, the mechanism does not involve a direct reaction between the anhydride and the epoxy ring in the absence of an initiator. The curing process generally requires elevated temperatures and is initiated by a source of hydroxyl groups. researchgate.net

The mechanism consists of two main reactions:

Ring-Opening Esterification: A hydroxyl group (present as an impurity in the resin or from an added accelerator like an alcohol) attacks the carbonyl group of the anhydride, opening the ring to form a monoester with a free carboxylic acid group. dianhydrides.comnih.gov

Acid-Epoxy Addition: The newly formed carboxylic acid group then reacts with an epoxy group to form a hydroxy ester. This reaction generates a new secondary hydroxyl group. tri-iso.com

This new hydroxyl group can then react with another anhydride molecule, propagating the reaction and leading to the formation of a polyester network. researchgate.net Tertiary amines are often added as catalysts, which can accelerate the reaction by forming a reactive complex with the anhydride. nih.govcas.cz An important side reaction is the homopolymerization (etherification) of epoxy groups, which can be catalyzed by the tertiary amine or the generated hydroxyl groups. dianhydrides.comtri-iso.com The ratio of anhydride to epoxy groups (A/E) is a critical parameter that influences the cross-link density and final properties of the cured resin. dianhydrides.com A higher cross-link density generally leads to increased hardness, chemical resistance, and a higher glass transition temperature (Tg). azom.comsemanticscholar.org

The kinetics of the curing reaction are strongly influenced by both temperature and the presence of catalysts.

Influence of Catalyst: Catalysts (or accelerators) are used to increase the curing rate at a given temperature or to enable curing at lower temperatures. polymerinnovationblog.com

In amine-curing systems , nucleophilic species or proton donors can act as accelerators. The hydroxyl groups generated during the reaction itself have an autocatalytic effect. nih.gov

In anhydride-curing systems , accelerators are almost always required to achieve a practical cure rate. polymerinnovationblog.com Tertiary amines, imidazoles, and organometallic salts are common choices. tri-iso.com They function by facilitating the ring-opening of the anhydride to generate the reactive carboxylic acid species. nih.govtri-iso.com The choice and concentration of the catalyst can be optimized to balance pot life and cure speed.

Oligomer Formation: In the initial stages of the curing process, before the gel point (the onset of network formation), the reactions lead to the formation of linear or branched oligomers. tandfonline.com The size and structure of these oligomers increase as the reaction proceeds. Studying this pre-gel stage is crucial for understanding how the final network architecture develops. The formation of specific oligomeric structures can be influenced by the stoichiometry of the reactants, the presence of catalysts, and the reaction temperature. cnrs.fr

| Curing Parameter | Influence on Curing Kinetics and Network Formation |

| Temperature | - Increase: Accelerates reaction rates, reduces cure time and pot life. magnificoresins.comresearchgate.net - Decrease: Slows reaction rates, prolongs cure time, may lead to incomplete cure. magnificoresins.com |

| Catalyst (Amine Cure) | - Hydroxyl groups exhibit an autocatalytic effect, accelerating the reaction as it proceeds. nih.gov |

| Catalyst (Anhydride Cure) | - Tertiary amines or imidazoles are typically required to initiate and accelerate the cure. polymerinnovationblog.comtri-iso.com - They facilitate the opening of the anhydride ring to form reactive species. nih.gov |

| Stoichiometry (A/E Ratio) | - Affects cross-link density and the extent of side reactions like etherification. dianhydrides.com |

Side Reactions in Polymerization and Curing Systems

The polymerization of dual-functionality monomers like this compound (p-IPGE) is a complex process. While the goal is often the selective polymerization of one functional group to yield a reactive polymer, several side reactions can occur, impacting the structure, molecular weight, and properties of the final material. These side reactions include chain-transfer processes, undesired ring-opening of the epoxide, and isomerization of the unsaturated group.

Chain transfer is a fundamental reaction in polymer chemistry where the active center of a growing polymer chain is transferred to another molecule, such as a monomer, solvent, or a dedicated chain-transfer agent. This process terminates the growth of the current chain and initiates a new one, thereby reducing the average molecular weight of the resulting polymer wikipedia.org. In the polymerization of p-IPGE, chain transfer can occur through both of its reactive moieties, depending on the polymerization mechanism employed.

Anionic Polymerization Context: In the anionic ring-opening polymerization of the glycidyl ether group, a significant side reaction is chain transfer to the monomer. This phenomenon has been documented for similar monomers like ethoxy ethyl glycidyl ether (EEGE), propylene (B89431) oxide, and phenyl glycidyl ether nih.gov. The mechanism involves the abstraction of a proton from the methylene group adjacent to the oxirane ring by the strongly basic alkoxide at the propagating chain end nih.gov. This transfer reaction results in a terminated polymer chain with a hydroxyl end-group and a new allylic alkoxide species, which can then reinitiate polymerization, leading to polymers with allylic-ether end-groups and often a broad molecular weight distribution nih.gov. The propensity for this reaction increases with higher monomer-to-initiator ratios and elevated temperatures .

Cationic/Radical Polymerization Context: When targeting the isopropenyl group via cationic or free-radical polymerization, chain transfer to the monomer is also a critical consideration. The isopropenyl group of p-IPGE is structurally related to α-methylstyrene (AMS). In the polymerization of AMS and its derivatives, chain transfer to the monomer is a prominent event that limits the achievable molecular weight uq.edu.au. The mechanism can involve the abstraction of a hydrogen atom from the methyl group or an addition-fragmentation pathway researchgate.net. This terminates one polymer chain and creates a new radical or cation on a monomer molecule, which starts a new chain.

Table 1: Factors Influencing Chain-Transfer Processes in Glycidyl Ether and Isopropenyl Polymerization

| Factor | Influence on Chain Transfer | Mechanism Context | Anticipated Outcome for p-IPGE Polymerization |

|---|---|---|---|

| Temperature | Increased temperature generally increases the rate of chain transfer. | Anionic & Cationic | Higher temperatures will likely lead to lower molecular weight polymers. |

| Monomer/Initiator Ratio | Higher ratios increase the probability of chain transfer to the monomer. | Anionic & Cationic | Leads to a greater discrepancy between theoretical and observed molecular weights. |

| Initiator Basicity/Acidity | Strongly basic initiators (anionic) or strongly acidic initiators (cationic) can promote proton abstraction. | Anionic & Cationic | Selection of initiator is crucial for controlling molecular weight. |

| Solvent | The polarity and reactivity of the solvent can influence the stability of active species and facilitate transfer reactions. | Anionic & Cationic | Choice of solvent can be used to mitigate unwanted chain transfer. |

A key challenge in polymerizing p-IPGE is achieving selectivity, meaning the polymerization of the isopropenyl group while leaving the epoxide ring intact for subsequent cross-linking or functionalization. However, the initiators used for vinyl polymerization can often induce undesired ring-opening of the highly strained and reactive epoxide group openstax.orgmasterorganicchemistry.comlibretexts.org.

Cationic Initiators: Cationic polymerization is a common method for polymerizing α-methylstyrene derivatives. However, strong Lewis acids (e.g., SnCl₄, BF₃·OEt₂) or protonic acids used as initiators are also effective catalysts for epoxide ring-opening science.govgoogle.com. The reaction proceeds via protonation of the epoxide oxygen, which activates the ring for nucleophilic attack openstax.orgmasterorganicchemistry.comlibretexts.orglibretexts.orgopenochem.org. The nucleophile can be another monomer molecule, a solvent molecule, or a counter-ion. This non-selective reaction leads to branching, cross-linking, and the formation of a complex, insoluble network rather than the desired linear polymer with pendant epoxy groups. The mechanism can have both Sₙ1 and Sₙ2 characteristics, with the nucleophile attacking the more substituted carbon of the epoxide openstax.orglibretexts.orglibretexts.org.

Anionic/Nucleophilic Initiators: While anionic polymerization is typically used to polymerize epoxides, certain initiators intended for other purposes could inadvertently open the ring. Strong nucleophiles attack one of the electrophilic carbons of the epoxide ring in an Sₙ2 reaction, forcing the ring to open youtube.com. For instance, if a nucleophilic initiator were used in an attempt to polymerize the isopropenyl group under specific conditions, it could preferentially attack the epoxide, especially at the less sterically hindered carbon atom.

Table 2: Potential for Undesired Epoxide Ring-Opening by Different Initiator Types

| Initiator Type | Intended Target | Potential for Undesired Ring-Opening | Mechanism of Side Reaction |

|---|---|---|---|

| Lewis Acids (e.g., SnCl₄, BF₃·OEt₂) | Isopropenyl Group (Cationic) | High | Acid-catalyzed electrophilic activation of the epoxide oxygen, followed by nucleophilic attack. openstax.orgmasterorganicchemistry.comlibretexts.org |

| Protonic Acids (e.g., H₂SO₄) | Isopropenyl Group (Cationic) | High | Protonation of the epoxide oxygen, creating a good leaving group and activating the ring. openstax.orgmasterorganicchemistry.comlibretexts.orglibretexts.orgopenochem.org |

| Free Radical Initiators (e.g., AIBN, BPO) | Isopropenyl Group (Radical) | Low | Generally, free radicals do not directly initiate epoxide ring-opening. |

| Strong Nucleophiles/Bases (e.g., Alkoxides) | Epoxide Group (Anionic) | High (if used non-selectively) | Sₙ2 attack on an epoxide carbon atom. youtube.com |

During polymerization, the unsaturated isopropenyl group of p-IPGE can potentially undergo isomerization, altering the chemical structure of the monomer unit within the polymer chain. This phenomenon is well-documented for structurally similar monomers, such as allyl glycidyl ether (AGE) nih.gov.

In the polymerization of AGE, the terminal allyl double bond (C=C-C) can isomerize to a more thermodynamically stable internal cis-prop-1-enyl group (C-C=C) nih.gov. This side reaction is highly dependent on the polymerization conditions, particularly temperature. Studies have shown that the degree of isomerization increases significantly with higher reaction temperatures, while it can be almost completely suppressed by conducting the polymerization at temperatures below 40 °C nih.gov.

By analogy, the isopropenyl group [C₆H₄-C(CH₃)=CH₂] of p-IPGE could potentially isomerize to a propenyl structure [C₆H₄-CH=C(CH₃)H]. This would involve the migration of the double bond. Such a reaction could be promoted by heat or the presence of certain catalysts (acidic or basic sites). The consequence of this isomerization would be the loss of the terminal double bond intended for polymerization or post-polymerization modification, leading to a different polymer microstructure and altered reactivity. Mild reaction conditions are therefore crucial to mitigate this undesirable side reaction nih.gov.

Table 3: Isomerization of Unsaturated Moieties in Glycidyl Ether Monomers

| Monomer | Original Moiety | Isomerized Moiety | Key Influencing Factor | Consequence |

|---|---|---|---|---|

| Allyl Glycidyl Ether (AGE) | -O-CH₂-CH=CH₂ (Allyl) | -O-CH=CH-CH₃ (Prop-1-enyl) | High Temperature nih.gov | Loss of terminal double bond, altered polymer properties. |

| This compound (p-IPGE) | -C₆H₄-C(CH₃)=CH₂ (Isopropenyl) | -C₆H₄-CH=C(CH₃)H (Propenyl) | Potentially high temperature or catalytic conditions. | Loss of reactivity of the vinyl group, change in polymer backbone structure. |

Characterization Methodologies for P Isopropenylphenyl Glycidyl Ether and Its Polymeric Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in confirming the synthesis of p-isopropenylphenyl glycidyl (B131873) ether and tracking its polymerization. These techniques provide detailed information about the molecular structure and functional groups present in the monomer and the resulting polymers.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, DOSY NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of p-isopropenylphenyl glycidyl ether and its polymers.

¹H NMR: Proton NMR spectra are used to identify the characteristic protons of the this compound monomer. For instance, in a related compound, isopropyl glycidyl ether, the proton signals would correspond to the isopropyl and glycidyl ether moieties. For polymeric derivatives, ¹H NMR helps in determining the degree of polymerization by analyzing end-groups.

¹³C NMR: Carbon-13 NMR provides information on the carbon skeleton of the molecule. For example, in the ¹³C NMR spectrum of a similar compound, poly(glyceryl glycerol) (PGG), specific chemical shifts indicate the presence of different carbon environments within the polymer structure.

DOSY NMR: Diffusion-Ordered Spectroscopy (DOSY) is employed to analyze the diffusion characteristics of molecules in solution, which can help in separating signals from different species in a mixture and provide insights into polymer architecture.

¹H NMR Data for Related Glycidyl Ethers

| Compound | Solvent | Frequency (MHz) | Chemical Shifts (δ, ppm) |

|---|---|---|---|

| DL-1,2-isopropylidene glyceryl glycidyl ether | CDCl₃ | 400 | 4.3 (m), other signals not specified rsc.org |

| P(EEGE) initiated with MEtOH | CDCl₃ | 300 | 6.10 (m, 1H), 5.57 (m, 1H), 4.23 (t, 2H), 3.41 (t, 2H), 2.05 – 1.86 (m, 5H) rsc.org |

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is utilized to identify the functional groups present in this compound and to monitor the polymerization process. The disappearance of the characteristic absorption band of the oxirane ring and the appearance of new bands corresponding to the formed polymer backbone are key indicators of a successful polymerization.

For instance, in the study of similar glycidyl ether polymerizations, the disappearance of the Si-H stretching peak at 2150 cm⁻¹ in FTIR spectra was used to monitor the hydrosilylation reaction of PDMS with allyl glycidyl ether. researchgate.net

Chromatographic Methods for Macromolecular Analysis

Chromatographic techniques are indispensable for analyzing the molecular weight and purity of the polymeric derivatives of this compound.

Size Exclusion Chromatography (SEC)/Gel Permeation Chromatography (GPC) for Molecular Weight Distribution

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a critical technique for determining the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of polymers. This information is vital for understanding how reaction conditions affect the polymer chain length and uniformity.

For example, SEC analysis of poly(ethyl glycidyl ether) (PEGE) has shown narrow molecular weight distributions with PDI values less than 1.10. mdpi.com In studies of other polyethers, SEC has been used to characterize the molar masses and dispersity, revealing unimodal, bimodal, or even trimodal distributions depending on the specific monomer and initiator used. researchgate.net

SEC Data for Related Polymers

| Polymer | Eluent | Calibration Standards | Result |

|---|---|---|---|

| Poly(ethoxy ethyl glycidyl ether) (P(EEGE)) | THF | Poly(methyl methacrylate) | Provides molecular weight and distribution rsc.org |

| Polyglycidol (PG) | DMF | Poly(methyl methacrylate) | Provides molecular weight and distribution rsc.org |

| Poly(ethyl glycidyl ether) (PEGE) | THF or H₂O with 0.05% NaN₃ | - | Narrow dispersions (Mw/Mn < 1.10) mdpi.com |

High Performance Liquid Chromatography (HPLC) for Product Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of the components in a mixture. In the context of this compound, HPLC can be used to analyze the purity of the monomer and to separate and quantify the products of its polymerization or other reactions.

For instance, a reverse-phase HPLC method has been described for the analysis of isopropyl phenyl ether using a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com This type of method could be adapted for the analysis of this compound and its derivatives.

Advanced Analytical Techniques for Polymer Microstructure and Properties

To gain a deeper understanding of the polymerization process and the resulting polymer architecture, advanced analytical techniques are employed.

In situ Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful tool for monitoring the kinetics of polymerization reactions in real-time. nih.gov This technique offers high spectral resolution and provides rich chemical information, allowing for the direct observation of monomer consumption and polymer formation. nih.gov

For polymerizations involving glycidyl ethers, ¹H NMR can be utilized to track the disappearance of the monomer's characteristic proton signals and the appearance of new signals corresponding to the formed polymer. nih.gov For instance, in the ring-opening polymerization of glycidyl ethers, the signals of the epoxide protons would decrease in intensity, while new signals corresponding to the polyether backbone would grow. nih.gov

The ability to precisely measure polymerization kinetics is crucial for controlling the properties of the final material. nih.gov By monitoring the reaction in situ, one can determine reaction rates and monomer conversion as a function of time. nih.gov This information is vital for optimizing reaction conditions, such as initiator concentration and temperature, to achieve desired molecular weights and polymer architectures. In photopolymerization studies, in situ NMR has been used to determine apparent rate constants and their dependence on light intensity. nih.gov

While traditional methods like real-time Fourier-transform infrared spectroscopy (RT-IR) are also used for kinetic studies, NMR offers advantages in systems where spectral resolution is a challenge. nih.gov The development of specialized NMR setups, such as those incorporating fiber optics for photo-initiation, has expanded the applicability of this technique to a wider range of polymerization systems. nih.gov

The stereochemistry of polymers derived from chiral monomers like substituted glycidyl ethers can have a profound impact on their properties. The analysis of stereoregularity, or the arrangement of stereocenters along the polymer chain, is therefore of significant interest.

In the context of poly(glycidyl ether)s, isoselective polymerization can lead to the formation of isotactic polymers, where the stereocenters have the same configuration. nih.gov When a racemic mixture of a chiral glycidyl ether is polymerized using an isoselective catalyst, both (R)- and (S)-isotactic polymer chains can be formed simultaneously. nih.gov

A particularly interesting phenomenon that can occur in such systems is stereocomplex formation. nih.gov This involves the co-crystallization of polymer chains of opposite chirality, such as the isotactic (R)- and (S)-poly(glycidyl ether)s. nih.gov The formation of a stereocomplex can lead to a significant enhancement of the thermal properties of the material, as evidenced by an increase in the melting temperature of up to 76 °C compared to the enantiopure parent polymers. nih.gov

The formation of these stereocomplexes can be detected and characterized by techniques like Differential Scanning Calorimetry (DSC), which would show the higher melting point of the stereocomplex. The stereoregularity of the polymers themselves is often determined by NMR spectroscopy, where the splitting patterns of the polymer backbone signals can provide information about the relative configurations of adjacent monomer units (i.e., dyad and triad (B1167595) sequences). nih.gov The ability to form a stereocomplex directly during the polymerization of a racemic monomer mixture represents an efficient route to materials with improved thermal and mechanical properties. nih.govnih.gov

Polymer Modification and Cross Linking with P Isopropenylphenyl Glycidyl Ether

Utilization as a Cross-linking Agent in Polymer Networks

The ability of IPGE to participate in multiple polymerization reactions simultaneously allows it to act as a potent cross-linking agent. By forming covalent bonds between different polymer chains, it significantly enhances the thermo-mechanical properties of the resulting material.

A primary strategy for improving the mechanical properties of thermosetting resins is to increase the cross-link density of the cured polymer network. The incorporation of co-reactive monomers like p-isopropenylphenyl glycidyl (B131873) ether into resin formulations is an effective method to achieve this. google.com Because IPGE can polymerize concurrently with both styrene (B11656) (via its isopropenyl group) and epoxy components (via its glycidyl ether group), it creates a more tightly bound, three-dimensional network. google.com This increased network density leads to notable improvements in the material's tensile strength, modulus, and glass transition temperature. google.comrsc.org The fundamental principle is that the cross-linking agent acts as a junction point, connecting multiple polymer chains and restricting their movement, which translates to enhanced stiffness and thermal stability. google.com

General strategies for increasing cross-link density in epoxy systems often involve the use of co-curing agents or multifunctional monomers. For instance, the introduction of diamine-functionalized graphene oxide has been shown to significantly raise the cross-link density and, consequently, the glass transition temperature and tensile strength of epoxy composites. rsc.org Similarly, IPGE, when added in relatively small amounts, can effectively increase the number of cross-links per unit volume, leading to a more rigid and robust material. google.com

In complex resin systems, such as those formulated from styrene, an epoxy resin, and an anhydride (B1165640), IPGE serves as a critical co-reactive monomer that enhances network integrity. google.com These systems are often used as impregnating varnishes for applications like turbine generator insulation, where superior mechanical and dielectric properties are essential. google.com

In a typical formulation, an epoxy-styrene-anhydride solventless resin is prepared, and IPGE is blended with the styrene monomer. google.com During the curing process, the isopropenyl group of IPGE copolymerizes with the styrene, while its epoxy group reacts with the anhydride and the primary epoxy resin. This dual reactivity creates a "tighter" network of polymer chains, resulting in a significantly increased cross-linking density. google.com The improved network structure translates directly into enhanced mechanical performance, including increased tensile strength, tensile modulus, and glass transition temperature. google.com

Below is a data table illustrating the effect of incorporating a cross-linking agent like IPGE into a styrene-epoxy-anhydride resin system, based on experimental findings. google.com

| Property | Standard Resin Formulation | Formulation with Cross-linking Agent |

| Tensile Strength | Lower | Higher |

| Tensile Modulus | Lower | Higher |

| Glass Transition (Tg) | Lower | Higher |

| Cross-link Density | Standard | Increased |

This table is a representation of the improvements described in the source material. google.com

While direct studies on IPGE with maleimide (B117702) oligomers are not prevalent, the principles of polymer chemistry allow for clear inferences on their potential integration. Bifunctional monomers containing both maleimide and glycidyl ether groups have been synthesized to create polymers with preserved reactive sites for subsequent cross-linking. nih.gov For example, maleimide glycidyl ether (MalGE) can be polymerized through its epoxide group, leaving the maleimide functionality available for later reactions, such as radical cross-linking or Diels-Alder "click" reactions. nih.gov

Analogously, IPGE could be integrated into maleimide-based systems in two primary ways:

Reaction of the Epoxy Group: The glycidyl ether portion of IPGE can react with functional groups present in a maleimide oligomer system, particularly if the system contains nucleophiles like amines or hydroxyls, or if it is part of an epoxy-anhydride system where maleic anhydride is used. google.com

Reaction of the Isopropenyl Group: The isopropenyl group of IPGE can potentially undergo radical copolymerization with the maleimide double bond, creating a cross-linked network.

The reaction between epoxy resins and maleic anhydride to form an epoxy diester prepolymer is a well-established process. google.com This demonstrates the compatibility of the epoxy functionality from IPGE with anhydride structures, which are closely related to maleimides, suggesting a feasible pathway for creating highly cross-linked networks.

Functionalization of Polymer Backbones via Pendant Epoxy Groups